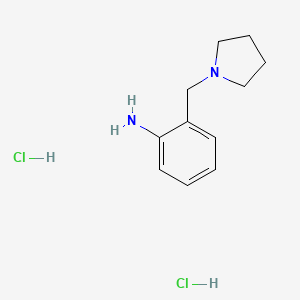

2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride

Description

The exact mass of the compound 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13;;/h1-2,5-6H,3-4,7-9,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDHOYZCJPJFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695976 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50591-59-8 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50591-59-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride: Structural & Synthetic Guide

Executive Summary

2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (CAS: 50591-59-8) is a specialized bidentate building block used in the synthesis of GPCR ligands (specifically Vasopressin V1a antagonists) and kinase inhibitors. Structurally, it consists of an aniline core functionalized at the ortho position with a pyrrolidinyl-methyl moiety. This specific topology creates a "pre-organized" scaffold where the aniline nitrogen and the pyrrolidine nitrogen can chelate metals or form dual hydrogen bonds within a receptor pocket.

This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for this compound, designed for medicinal chemists and process engineers.

Chemical Identity & Structural Analysis[1][2]

The compound exists primarily as a dihydrochloride salt to ensure stability against oxidation and to improve water solubility for biological assays.

| Property | Data |

| Systematic Name | 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride |

| CAS Number | 50591-59-8 (Dihydrochloride) / 55727-59-8 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 249.18 g/mol |

| Physical Form | Off-white to pale yellow hygroscopic solid |

| Solubility | >50 mg/mL in Water, DMSO; Insoluble in non-polar solvents (Hexane) |

| pKa (Predicted) | |

| SMILES | Cl.Cl.NC1=CC=CC=C1CN2CCCC2 |

Structural Significance

The ortho-substitution pattern is critical. Unlike para- or meta-isomers, the ortho arrangement permits an intramolecular hydrogen bond between the aniline proton and the pyrrolidine nitrogen in the free base form. In the dihydrochloride salt, both nitrogens are protonated, disrupting this interaction and forcing the molecule into an extended conformation driven by electrostatic repulsion between the two cationic centers.

Synthetic Pathways[1][2][3]

The most robust synthesis avoids the use of o-aminobenzaldehyde due to its tendency to self-polymerize. Instead, a Nitro-Reduction Route is preferred for high yield and purity.

Validated Protocol: Nitro-Reduction Pathway

-

Nucleophilic Substitution: Reaction of 2-nitrobenzyl bromide with pyrrolidine.

-

Reduction: Catalytic hydrogenation or chemical reduction (Fe/HCl) of the nitro group to the amine.

-

Salt Formation: Precipitation with anhydrous HCl in diethyl ether/dioxane.

Figure 1: Step-wise synthesis from stable nitro-precursors to the dihydrochloride salt.

Detailed Experimental Methodology

Step 1: Synthesis of 1-(2-Nitrobenzyl)pyrrolidine

-

Reagents: 2-Nitrobenzyl bromide (1.0 eq), Pyrrolidine (1.2 eq),

(2.0 eq), Acetonitrile (0.5 M). -

Procedure: Dissolve 2-nitrobenzyl bromide in dry MeCN. Add

followed by dropwise addition of pyrrolidine at 0°C. Reflux for 4 hours. -

Workup: Filter inorganic salts, concentrate filtrate, and partition between EtOAc/Water. Dry organic layer over

.

Step 2: Reduction to Free Base

-

Reagents: Intermediate (from Step 1), 10% Pd/C (10 wt%), Methanol.

-

Procedure: Hydrogenate in a Parr shaker at 50 psi

for 12 hours. -

Purification: Filter through Celite to remove catalyst. Concentrate to obtain the oily free base.

Step 3: Salt Formation

-

Procedure: Dissolve free base in minimal dry ethanol. Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C. A white precipitate forms. Dilute with

to maximize yield. Filter and dry under vacuum.

Spectroscopic Characterization

To validate the structure, researchers should look for the following diagnostic signals.

H NMR (400 MHz, )

-

Aromatic Region (7.3 – 7.6 ppm): 4H multiplet corresponding to the benzene ring. The downfield shift is due to the protonated ammonium groups.

-

Benzylic

(4.45 ppm): Singlet (2H). This peak is significantly deshielded compared to the free base (~3.7 ppm) due to the adjacent cationic nitrogen. -

Pyrrolidine Ring:

- -CH2 (3.2 – 3.5 ppm): Multiplet (4H), adjacent to nitrogen.

- -CH2 (2.0 – 2.2 ppm): Multiplet (4H).

Mass Spectrometry (ESI+)

-

Parent Ion:

(Free base mass + proton). -

Fragmentation: Loss of pyrrolidine ring (

) is a common fragmentation pathway.

Applications in Drug Discovery[1]

This compound acts as a privileged scaffold for constructing ligands that require a basic center at a specific distance from an aromatic core.

Vasopressin V1a Antagonists

As cited in patent literature (e.g., NL1027833C2), the 2-(pyrrolidin-1-ylmethyl)aniline motif serves as a key intermediate. The aniline amine is typically acylated or sulfonylated to attach the "tail" of the drug molecule, while the pyrrolidine ring mimics the basic nitrogen found in natural peptide ligands, interacting with aspartate residues in the GPCR binding pocket.

Kinase Inhibitor Design

The scaffold is used to synthesize Type I or Type II kinase inhibitors. The aniline nitrogen forms the "hinge binder" (often after conversion to a urea or amide), while the pyrrolidine group extends into the solvent-exposed region to improve solubility and pharmacokinetic properties.

Figure 2: SAR utility of the scaffold in medicinal chemistry programs.

Handling & Safety Protocols

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage Conditions:

-

Hygroscopic: Store in a desiccator or under inert gas (

/Ar). -

Temperature: 2-8°C (Refrigerate) to prevent slow oxidation of the aniline.

-

Stability: The dihydrochloride salt is stable for >2 years if kept dry. The free base oxidizes (darkens) upon exposure to air.

References

-

Sigma-Aldrich. 2-(Pyrrolidin-1-ylmethyl)aniline Product Specification. Retrieved from

-

J&W Pharmlab. 2-Pyrrolidin-1-ylmethyl-aniline dihydrochloride COA. Retrieved from

-

PubChem. Compound Summary: 2-(Pyrrolidin-1-yl)aniline. National Library of Medicine. Retrieved from

-

Google Patents. NL1027833C2 - Compounds useful in therapy (Vasopressin Antagonists). Retrieved from

-

ChemScene. 2-(Pyrrolidin-1-yl)aniline hydrochloride MSDS. Retrieved from

Unraveling the Therapeutic Potential of 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride: A Technical Guide to Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically significant therapeutics.[1] 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, a molecule incorporating this privileged heterocyclic motif, presents a compelling case for in-depth pharmacological investigation. While a definitive mechanism of action for this specific compound remains to be fully elucidated, its structural components—a pyrrolidine ring linked to an aniline moiety—suggest a range of potential biological targets and pathways. This technical guide synthesizes the current understanding of structurally related compounds to propose and explore putative mechanisms of action for 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride. We will delve into potential interactions with key signaling pathways implicated in inflammation, neurotransmission, and beyond. This document is intended to serve as a foundational resource for researchers, providing a structured approach to investigating the therapeutic promise of this compound.

Introduction: The Chemical and Pharmacological Landscape

2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is a synthetic organic compound with the molecular formula C₁₁H₁₈Cl₂N₂.[2] The molecule is comprised of a saturated five-membered nitrogen-containing ring, pyrrolidine, connected via a methylene bridge to an aniline group at the ortho position. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for in vitro and in vivo studies. The pyrrolidine ring is a versatile scaffold known to impart favorable pharmacokinetic properties and to serve as a key interacting element with biological targets.[3] Its presence in drugs spanning various therapeutic areas—from antibacterial and antiviral to anticancer and anticonvulsant agents—underscores the diverse biological activities associated with this chemical entity.[1]

The aniline component also contributes to the molecule's potential for biological activity, offering sites for hydrogen bonding and aromatic interactions. The combination of these two pharmacophoric elements in 2-(Pyrrolidin-1-ylmethyl)aniline suggests a rich and largely unexplored pharmacological profile.

Putative Mechanism of Action I: Modulation of the ST2/IL-33 Signaling Pathway

One of the most compelling potential mechanisms of action for 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is the inhibition of the ST2 (Suppressor of Tumorigenicity 2) receptor, a member of the interleukin-1 receptor family.[4] Structurally related compounds, specifically 2-(pyrrolidin-1-ylmethyl)pyrrole-based derivatives, have been identified as inhibitors of ST2.[4]

The ST2/IL-33 signaling axis is a critical regulator of immune responses and inflammation.[4] Interleukin-33 (IL-33) binding to its receptor, ST2, triggers a downstream signaling cascade that activates the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[4] A soluble form of ST2 (sST2) acts as a decoy receptor, sequestering IL-33 and thus dampening the inflammatory response.[4] Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases.

Proposed Signaling Pathway and Point of Intervention:

Caption: Putative inhibition of the ST2/IL-33 signaling pathway.

Experimental Validation Protocol: ST2 Inhibition Assay

To ascertain whether 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride acts as an ST2 inhibitor, a competitive binding assay can be employed.

| Parameter | Description |

| Assay Principle | Enzyme-Linked Immunosorbent Assay (ELISA) to measure the inhibition of IL-33 binding to recombinant human ST2/Fc. |

| Reagents | Recombinant human ST2/Fc chimera, biotinylated human IL-33, streptavidin-HRP, TMB substrate, 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride. |

| Procedure | 1. Coat a 96-well plate with recombinant human ST2/Fc. 2. Block non-specific binding sites. 3. Add varying concentrations of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride followed by a fixed concentration of biotinylated IL-33. 4. Incubate to allow for competitive binding. 5. Wash to remove unbound reagents. 6. Add streptavidin-HRP and incubate. 7. Wash and add TMB substrate. 8. Stop the reaction and measure absorbance at 450 nm. |

| Data Analysis | Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of IL-33 binding to ST2. |

Putative Mechanism of Action II: Modulation of Serotonin and Dopamine Receptors

The structural similarity of the anilinomethyl pyrrolidine scaffold to known ligands for neurotransmitter receptors suggests a potential role in modulating serotonergic and dopaminergic signaling. A study on 1H-pyrrolo[3,2-c]quinoline derivatives containing a 2-(aminomethyl)pyrrolidine moiety demonstrated affinity for serotonin 5-HT₆ and dopamine D₃ receptors.[5] These receptors are implicated in the pathophysiology of various neurological and psychiatric disorders.

Proposed Neuromodulatory Interaction:

Caption: Potential modulation of 5-HT₆ and D₃ receptors.

Experimental Validation Protocol: Radioligand Binding Assays

To investigate the affinity of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride for 5-HT₆ and D₃ receptors, competitive radioligand binding assays are the gold standard.

| Target Receptor | Radioligand | Cell Line | Assay Principle |

| 5-HT₆ Receptor | [³H]-LSD or [³H]-Ro 63-0563 | HEK-293 cells expressing human 5-HT₆ receptors | Measures the displacement of the radioligand from the receptor by the test compound. |

| D₃ Receptor | [³H]-Spiperone or [³H]-7-OH-DPAT | CHO or HEK-293 cells expressing human D₃ receptors | Measures the displacement of the radioligand from the receptor by the test compound. |

General Procedure:

-

Incubate cell membranes expressing the target receptor with a fixed concentration of the radioligand and varying concentrations of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Determine the Ki (inhibitory constant) from the IC₅₀ value.

Other Potential Mechanisms and Future Directions

The versatility of the pyrrolidine scaffold opens up a wide array of other potential mechanisms of action that warrant investigation.[1] These include, but are not limited to:

-

Enzyme Inhibition: Pyrrolidine derivatives have been shown to inhibit various enzymes, including dipeptidyl peptidase-IV (DPP-4) and histone deacetylases (HDACs).[3][6]

-

Antimicrobial Activity: The pyrrolidine ring is a common feature in many antibacterial and antifungal agents.[7][8]

-

Ion Channel Modulation: Certain pyrrolidine-containing compounds can modulate the activity of ion channels.

A systematic screening of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride against a panel of receptors, enzymes, and ion channels would be a prudent next step to comprehensively map its pharmacological profile.

Workflow for Elucidating the Mechanism of Action:

Caption: A systematic workflow for mechanism of action elucidation.

Conclusion

While the precise mechanism of action of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride remains an open area of investigation, its chemical structure provides a strong rationale for exploring its potential as a modulator of key biological pathways, particularly in inflammation and neurotransmission. The putative mechanisms outlined in this guide, based on the activities of structurally related compounds, offer a solid foundation for future research. A systematic and multi-faceted approach, combining in vitro binding and functional assays with in vivo studies, will be crucial in unlocking the full therapeutic potential of this promising molecule. The insights gained from such investigations will not only clarify the pharmacological profile of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride but also contribute to the broader understanding of the structure-activity relationships of pyrrolidine-containing compounds.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6636. Available at: [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from: [Link]

-

Tchoukoua, A., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 1-10. Available at: [Link]

-

Khan, I., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Expert Opinion on Therapeutic Patents, 32(12), 1435-1453. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249911. Available at: [Link]

-

Yuan, X., et al. (2023). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. ACS Pharmacology & Translational Science, 6(8), 1275–1287. Available at: [Link]

-

PubChem. (n.d.). 2-(Pyrrolidin-1-ylmethyl)aniline. National Center for Biotechnology Information. Retrieved from: [Link]

- UCB S.A. (2004). U.S. Patent No. 6,784,197 B2. U.S. Patent and Trademark Office.

-

PubChem. (n.d.). 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

-

Gatiatulin, A. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. Available at: [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. Available at: [Link]

-

Chemchart. (n.d.). 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). Retrieved from: [Link]

- Fratmann S.A. (1974). U.S. Patent No. 3,849,442. U.S. Patent and Trademark Office.

- Merck Sharp & Dohme Corp. (2012). U.S. Patent No. 8,247,415 B2. U.S. Patent and Trademark Office.

-

Kananovich, D. G., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8503. Available at: [Link]

-

Szałek, A., et al. (2023). Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. Molecules, 28(3), 986. Available at: [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride | C11H18Cl2N2 | CID 53407662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

Purity analysis of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride

<Purity Analysis of 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride: An In-depth Technical Guide >

This technical guide provides a comprehensive framework for the purity analysis of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, a key intermediate in various synthetic pathways. As a Senior Application Scientist, the following methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring robust and reliable results. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols for chromatographic, titrimetric, and spectroscopic techniques, alongside guidelines for method validation in accordance with international standards.

Introduction: The Critical Role of Purity Analysis

The chemical purity of any compound intended for pharmaceutical use is a non-negotiable parameter that directly impacts its safety, efficacy, and stability. For 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, a molecule possessing two basic nitrogen centers and an aromatic ring, a multi-faceted analytical approach is required to identify and quantify potential impurities. These can arise from the synthetic route, degradation, or storage and may include starting materials, by-products, and residual solvents. This guide outlines a systematic approach to establishing a comprehensive purity profile.

Physicochemical Characterization and Impurity Profiling

A foundational understanding of the analyte's properties is paramount for method development.

Table 1: Physicochemical Properties of 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride

| Property | Value |

| Molecular Formula | C11H16N2 · 2HCl |

| Molecular Weight | 249.18 g/mol |

| Appearance | Solid |

| Key Functional Groups | Aromatic amine, Tertiary amine, Dihydrochloride salt |

The synthesis of aromatic amines often involves multi-step reactions where incomplete reactions or side reactions can lead to a range of impurities.[1] For instance, the synthesis of pyrrolidine derivatives can be complex, potentially leaving behind unreacted starting materials or forming related substances.[2][3][4][5][6]

Potential Impurity Classes:

-

Process-Related Impurities: Unreacted starting materials (e.g., 2-nitrobenzylamine, 1,4-dibromobutane), intermediates, and reagents.

-

By-products: Isomeric species, products of over-alkylation, or oligomers.

-

Degradants: Arising from exposure to light, heat, or oxidative conditions.

-

Residual Solvents: Organic volatiles used during synthesis and purification.

Core Analytical Methodologies

A combination of orthogonal analytical techniques is essential for a complete purity assessment.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is the workhorse for separating and quantifying non-volatile organic impurities in pharmaceutical compounds. A reversed-phase method is typically the most effective approach.

Expertise & Experience: The choice of a reversed-phase C18 column is based on the principle of hydrophobic interaction. The nonpolar stationary phase retains the aromatic ring of the analyte, while a polar mobile phase elutes the components. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (e.g., acetonitrile or methanol), is crucial. This ensures that polar impurities are eluted early, while the main analyte and more nonpolar impurities are resolved and eluted within a reasonable analysis time. The addition of an acid, such as formic or trifluoroacetic acid, to the mobile phase is critical for protonating the amine functional groups, which minimizes peak tailing and improves chromatographic peak shape.

Experimental Protocol: RP-HPLC

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Workflow for HPLC Analysis

Caption: General workflow for HPLC purity analysis.

Headspace Gas Chromatography (GC) for Residual Solvents

Residual solvents are ubiquitous in pharmaceutical manufacturing and must be controlled within strict limits defined by pharmacopeias.[7][8][9] Headspace GC is the standard technique for this analysis.[10][11]

Trustworthiness: This method relies on the partitioning of volatile solvents between the sample matrix and the headspace of a sealed vial at a controlled temperature. An aliquot of the headspace is then injected into the GC. This technique is highly reliable as it avoids the injection of non-volatile matrix components that could contaminate the GC system. The use of a Flame Ionization Detector (FID) provides a robust and linear response for a wide range of organic solvents. The methodology is well-established in pharmacopeias such as the United States Pharmacopeia (USP) <467>.[7][8]

Experimental Protocol: Headspace GC-FID

-

Instrumentation: GC with a headspace autosampler and an FID.

-

Column: G43 phase (e.g., DB-624), 30 m x 0.53 mm, 3 µm film thickness.

-

Carrier Gas: Helium or Nitrogen.

-

Oven Program: Isothermal at 40°C for 20 minutes, then ramp at 10°C/min to 240°C and hold for 20 minutes.

-

Injector Temperature: 140°C.

-

Detector Temperature: 250°C.

-

Headspace Parameters: Vial equilibration at 80°C for 60 minutes.

-

Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve in a high-boiling point solvent like dimethyl sulfoxide (DMSO).

Acid-Base Titration for Assay Determination

The presence of two basic nitrogen atoms and the dihydrochloride salt form makes acid-base titration a suitable method for determining the overall assay of the compound.

Authoritative Grounding: Non-aqueous titrations are often preferred for amine hydrochlorides.[12][13] The use of a non-aqueous solvent like glacial acetic acid enhances the basicity of the amines, providing a sharper endpoint. The titration is performed with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in glacial acetic acid. The endpoint can be determined potentiometrically or with a visual indicator.

Experimental Protocol: Non-Aqueous Potentiometric Titration

-

Instrumentation: Automatic titrator with a suitable electrode system (e.g., glass and reference electrodes).

-

Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized.

-

Solvent: Glacial acetic acid.

-

Procedure: a. Accurately weigh the sample and dissolve in glacial acetic acid. b. Titrate with 0.1 N perchloric acid, recording the potential (mV) as a function of titrant volume. c. Determine the endpoint from the inflection point of the titration curve.

Structural Confirmation and Identification of Unknowns

While the core methods quantify purity, spectroscopic techniques are indispensable for structural verification and the identification of unknown impurities.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information for each separated peak, which is crucial for identifying impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of the main component and can also be used to identify and quantify impurities if their signals are resolved from the main component.

Method Validation

Any analytical method used for quality control must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]

Table 2: Key Validation Parameters for the HPLC Purity Method

| Parameter | Objective |

| Specificity | To ensure the method can distinguish the analyte from impurities and degradants. |

| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. |

| Accuracy | To determine the closeness of the measured value to the true value. |

| Precision | To assess the degree of scatter between a series of measurements. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | To evaluate the method's performance under small, deliberate variations in method parameters. |

Logical Relationship of Analytical Procedures

Caption: Interconnectivity of analytical methods for a comprehensive purity assessment.

Conclusion

The purity analysis of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is a comprehensive endeavor that requires the strategic application of multiple analytical techniques. By integrating robust chromatographic separations, accurate titrimetric assays, and powerful spectroscopic identification methods, a complete and reliable purity profile can be established. Adherence to rigorous validation protocols ensures the integrity of the data, which is fundamental for advancing chemical entities through the drug development pipeline.

References

- ChemChart. 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8).

- Sigma-Aldrich. 2-(Pyrrolidin-1-ylmethyl)aniline DiscoveryCPR 55727-59-8.

- ChemicalBook. 2-PYRROLIDIN-1-YLMETHYL-ANILINE DIHYDROCHLORIDE CAS 50591-59-8.

- ChemScene. 1049761-69-4 | 2-(Pyrrolidin-1-yl)aniline hydrochloride.

- PubChem. 2-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 937501.

- PubMed. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme.

- Green Chemistry (RSC Publishing).

- Osaka University Knowledge Archive (OUKA). Pyrrolidine synthesis via ring contraction of pyridines.

- Google Patents.

- Beilstein Journals. Synthesis of pyrrolidine-based hamamelitannin analogues as quorum sensing inhibitors in Staphylococcus aureus.

- USP-NF. (467) RESIDUAL SOLVENTS.

- ResearchGate. (PDF)

- Indian Journal of Pharmaceutical Sciences.

- Chemistry LibreTexts. 24.6: Synthesis of Amines.

- Organic Chemistry Portal. Synthesis of primary amines.

- GFS Chemicals.

- Agilent. Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System.

- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- Oxford Academic.

- Thermo Fisher Scientific. Residual solvent analysis in pharmaceutical products according to USP <467> method using a new valve and loop headspace an.

- AOCS.

- ChemistryStudent.

- ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.

- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- Technology Networks.

- Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.

- ResearchGate.

- Shimadzu. Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP <467> Residual Solvents Procedure A.

- FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone.

- Chemguide.

- Scribd. Test of Amine & Amide - Hydrochloric Acid.

- Chemistry LibreTexts.

- LCGC International.

- ICH. Quality Guidelines.

- Analytical Chemistry. Analytical Chemistry 1956 Vol.28 no.4.

- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- SlideShare. Q2R1.pptx.

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The University of Osaka Institutional Knowledge Archive (OUKA) [ir.library.osaka-u.ac.jp]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. uspnf.com [uspnf.com]

- 8. Measurement of Residual Solvents in Pharmaceuticals by Headspace GC - USP Residual Solvents Procedure A- : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. agilent.com [agilent.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. info.gfschemicals.com [info.gfschemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. Q2R1.pptx [slideshare.net]

An In-Depth Technical Guide to 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride: Structure, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-ylmethyl)aniline is a molecule of significant interest within contemporary medicinal chemistry and drug discovery. Its structural architecture, featuring a flexible pyrrolidine ring linked to an aniline moiety via a methylene bridge, presents a versatile scaffold for the development of novel therapeutic agents. The pyrrolidine nucleus is a cornerstone in numerous FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into a molecular design[1]. This guide provides a comprehensive technical overview of the dihydrochloride salt of 2-(Pyrrolidin-1-ylmethyl)aniline, focusing on its precise chemical representation using SMILES notation, a detailed synthesis protocol, and an exploration of its relevance in modern pharmacology, particularly in the context of closely related bioactive molecules.

Decoding the Molecular Structure: SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a crucial tool for computational chemistry and cheminformatics, offering a linear text-based representation of a chemical structure. Understanding the SMILES notation is fundamental for database searching, computational modeling, and clear, unambiguous communication of molecular identity.

2-(Pyrrolidin-1-ylmethyl)aniline (Parent Compound)

The canonical SMILES for the free base, 2-(pyrrolidin-1-ylmethyl)aniline, is C1CCN(C1)CC2=CC=CC=C2N [2].

A systematic breakdown of this string reveals the connectivity of the atoms:

-

C1CCN(C1) : This segment describes the pyrrolidine ring.

-

C1: An aliphatic carbon atom that is designated as the starting point of a ring, indicated by the number 1.

-

CC: Two consecutive aliphatic carbon atoms.

-

N: A nitrogen atom.

-

(C1): The nitrogen is bonded to the carbon atom labeled 1, thus closing the five-membered ring.

-

-

C : An aliphatic carbon (the methylene bridge).

-

C2=CC=CC=C2 : This represents the benzene ring.

-

C2: A carbon atom that is part of a ring, labeled 2.

-

=C: A double bond to the next carbon.

-

C=C: Alternating single and double bonds characteristic of an aromatic system.

-

=C2: The final carbon is double-bonded to the carbon labeled 2, closing the aromatic ring.

-

-

N : A nitrogen atom, representing the amino group of the aniline.

2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride

To represent the dihydrochloride salt, the SMILES notation is modified to include the ionic components. Each chloride ion is represented by "Cl", separated by a dot (.) from the parent molecule and from each other. This signifies that the components are not covalently bonded but are associated as a salt.

The SMILES notation for 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is therefore: C1CCN(C1)CC2=CC=CC=C2N.Cl.Cl

This notation accurately conveys that two equivalents of hydrochloric acid have formed a salt with the basic nitrogen centers of the parent molecule—the aniline's primary amine and the pyrrolidine's tertiary amine.

Physicochemical Properties

The conversion of the free base to its dihydrochloride salt significantly alters its physicochemical properties, most notably its solubility and stability. While experimental data for this specific salt is not widely published, the following table outlines the properties of the parent compound and the expected characteristics of the dihydrochloride salt.

| Property | 2-(Pyrrolidin-1-ylmethyl)aniline (Parent) | 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride (Expected) |

| Molecular Formula | C₁₁H₁₆N₂[2] | C₁₁H₁₈Cl₂N₂ |

| Molecular Weight | 176.26 g/mol [2] | 249.18 g/mol |

| Appearance | Likely an oil or low-melting solid | Crystalline solid |

| Boiling Point | ~278-303 °C (Predicted)[2] | Decomposes at high temperatures |

| Melting Point | ~85 °C (Predicted)[2] | Significantly higher than the free base |

| Water Solubility | Moderately soluble (Predicted: 28,240 mg/L)[2] | High |

| pKa | Two basic centers (aniline and pyrrolidine) | Acidic due to the protonated amines |

The increased water solubility of the dihydrochloride salt is a critical attribute for pharmaceutical development, facilitating formulation and in vivo administration.

Synthesis and Experimental Protocol

The synthesis of 2-(pyrrolidin-1-ylmethyl)aniline dihydrochloride can be achieved through a multi-step process. A common and reliable approach involves the reductive amination of 2-nitrobenzaldehyde with pyrrolidine, followed by the reduction of the nitro group to an amine, and subsequent salt formation.

Synthetic Pathway Overview

Caption: Synthetic workflow for 2-(pyrrolidin-1-ylmethyl)aniline dihydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-Nitrobenzyl)pyrrolidine (Reductive Amination)

-

Reaction Setup: To a solution of 2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add pyrrolidine (1.1 eq).

-

Addition of Reducing Agent: Stir the mixture for 20-30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 1-(2-nitrobenzyl)pyrrolidine.

Step 2: Synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline (Nitro Group Reduction)

-

Reaction Setup: Dissolve 1-(2-nitrobenzyl)pyrrolidine (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 2-(pyrrolidin-1-ylmethyl)aniline.

Step 3: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the crude 2-(pyrrolidin-1-ylmethyl)aniline in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Acidification: To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. An excess of the acid (at least 2.2 equivalents) should be used to ensure the formation of the dihydrochloride salt.

-

Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.

Biological and Pharmacological Context

While specific biological activity data for 2-(pyrrolidin-1-ylmethyl)aniline is not extensively documented in publicly available literature, the core scaffold is present in molecules with significant therapeutic potential. Notably, structurally related compounds have been identified as potent inhibitors of the ST2 (Interleukin-1 receptor-like 1) protein[3][4].

Relevance as ST2 Inhibitors

The ST2 receptor, a member of the interleukin-1 receptor family, and its ligand IL-33, play a critical role in the regulation of the immune system. The ST2/IL-33 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as in conditions like graft-versus-host disease (GVHD) following hematopoietic cell transplantation[4][5].

-

Mechanism of Action: Overactivation of the ST2/IL-33 axis can lead to an excessive inflammatory response. Small molecule inhibitors that block the interaction between ST2 and IL-33 can modulate this response, offering a promising therapeutic strategy.

-

Structural Analogs: Research has demonstrated that compounds featuring a pyrrolidine-methyl-pyrrole or similar aromatic core can effectively inhibit ST2 signaling[3][4]. These inhibitors have been shown to suppress the proliferation of pro-inflammatory T-cells and reduce tissue damage in preclinical models of GVHD[5].

The structural similarity of 2-(pyrrolidin-1-ylmethyl)aniline to these active ST2 inhibitors suggests that it could serve as a valuable lead compound or a building block for the development of new modulators of this important immunological pathway.

Conclusion

2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride is a compound with considerable potential in the field of medicinal chemistry. Its structure, precisely defined by the SMILES notation C1CCN(C1)CC2=CC=CC=C2N.Cl.Cl , combines the advantageous properties of the pyrrolidine ring with the versatile chemistry of the aniline moiety. The synthetic route to this compound is accessible through standard organic chemistry transformations, and its dihydrochloride salt form ensures enhanced solubility, a key factor for its use in biological and pharmaceutical research. The established bioactivity of closely related analogs as ST2 inhibitors provides a strong rationale for further investigation of this compound and its derivatives as potential therapeutics for a range of inflammatory and immune-mediated diseases.

References

-

PubChemLite. 2-(pyrrolidin-1-yl)aniline (C10H14N2). Available from: [Link]

-

Chemchart. 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8). Available from: [Link]

-

PubChem. 2-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 937501. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation. Available from: [Link]

-

Green Chemistry (RSC Publishing). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Available from: [Link]

- Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

-

National Institutes of Health (NIH). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. Available from: [Link]

-

ACS Pharmacology & Translational Science. Prophylactic Mitigation of Acute Graft versus Host Disease by Novel 2-(Pyrrolidin-1-ylmethyl)pyrrole-Based Stimulation-2 (ST2) Inhibitors. Available from: [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

-

ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. Available from: [Link]

-

ResearchGate. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation | Request PDF. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-ylmethyl)aniline is a versatile substituted aniline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a primary aromatic amine and a pyrrolidine ring connected by a methylene bridge, makes it a key intermediate for the synthesis of a wide range of biologically active compounds. The dihydrochloride salt form is often preferred for its improved stability and solubility in aqueous media, facilitating its use in various applications.

This technical guide provides a comprehensive overview of a reliable and scalable synthesis pathway for 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride. The chosen methodology emphasizes efficiency, selectivity, and the use of readily available reagents, making it suitable for both academic research and industrial drug development settings. This document will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the characterization of the final product.

Strategic Approach to Synthesis

The most direct and efficient route to 2-(Pyrrolidin-1-ylmethyl)aniline is through the reductive amination of 2-aminobenzaldehyde with pyrrolidine. This one-pot reaction forms the crucial carbon-nitrogen bond and simultaneously reduces the intermediate imine to the desired secondary amine. The subsequent conversion to the dihydrochloride salt is a straightforward acid-base reaction.

This pathway is advantageous due to its high atom economy, generally good yields, and the commercial availability of the starting materials. Alternative routes, such as the alkylation of 2-aminobenzylamine, are often less efficient and may lead to side products.

Synthesis Pathway Overview

The overall synthesis can be conceptually divided into three main stages:

-

Preparation of the Starting Material: Synthesis of 2-aminobenzaldehyde.

-

Core Synthesis: Reductive amination of 2-aminobenzaldehyde with pyrrolidine to yield 2-(Pyrrolidin-1-ylmethyl)aniline.

-

Salt Formation: Conversion of the free base to 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride.

Figure 1: Overall synthesis pathway for 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride.

Stage 1: Preparation of 2-Aminobenzaldehyde

While 2-aminobenzaldehyde is commercially available, it can also be readily synthesized in the laboratory, most commonly by the reduction of 2-nitrobenzaldehyde. This transformation is a standard procedure in organic synthesis.

Reaction Mechanism: The reduction of the nitro group to a primary amine can be achieved using various reducing agents. A common and effective method involves the use of iron powder in the presence of an acid, such as hydrochloric acid.[1] The iron is oxidized while the nitro group is reduced.

Experimental Protocol: Synthesis of 2-Aminobenzaldehyde

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrobenzaldehyde (1.0 eq) and ethanol.

-

Stir the mixture to form a solution or a fine suspension.

-

Carefully add iron powder (3.0 eq) to the mixture.

-

Slowly add a solution of concentrated hydrochloric acid in water. An exothermic reaction should be observed.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-aminobenzaldehyde, which can be purified by column chromatography or used directly in the next step if of sufficient purity.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| 2-Nitrobenzaldehyde | 151.12 | 1 | 1.0 |

| Iron Powder | 55.85 | 3 | 3.0 |

| Hydrochloric Acid (conc.) | 36.46 | - | catalytic |

| Ethanol | 46.07 | - | solvent |

Table 1: Reagents for the synthesis of 2-aminobenzaldehyde.

Stage 2: Synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline

This stage constitutes the core of the synthesis, where the pyrrolidine moiety is introduced via a reductive amination reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its mild nature and high selectivity for iminium ions over carbonyls.[2][3] This selectivity prevents the side reaction of 2-aminobenzaldehyde reduction.

Reaction Mechanism: The reaction proceeds through the initial formation of an iminium ion from the condensation of the aldehyde group of 2-aminobenzaldehyde and the secondary amine of pyrrolidine. The sodium triacetoxyborohydride then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the desired tertiary amine product.

Figure 2: Reductive amination of 2-aminobenzaldehyde with pyrrolidine.

Experimental Protocol: Reductive Amination

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzaldehyde (1.0 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]

-

Add pyrrolidine (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in the same solvent.

-

Slowly add the suspension of the reducing agent to the reaction mixture. The reaction is typically exothermic.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 2-4 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCE or THF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2-(Pyrrolidin-1-ylmethyl)aniline as a free base.

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| 2-Aminobenzaldehyde | 121.14 | 1 | 1.0 |

| Pyrrolidine | 71.12 | 1.1 | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 1.5 |

| 1,2-Dichloroethane | 98.96 | - | solvent |

Table 2: Reagents for the reductive amination step.

Stage 3: Formation of the Dihydrochloride Salt

For ease of handling, storage, and application in biological systems, the free base is often converted to its dihydrochloride salt. This is achieved by treating the free base with two equivalents of hydrochloric acid.

Experimental Protocol: Dihydrochloride Salt Formation

-

Dissolve the purified 2-(Pyrrolidin-1-ylmethyl)aniline free base in a suitable solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2.0 M, 2.0 eq) or bubble hydrogen chloride gas through the solution.

-

A precipitate of the dihydrochloride salt should form.

-

Stir the suspension in the cold for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride as a stable, crystalline solid.

Characterization of the Final Product

The identity and purity of the synthesized 2-(Pyrrolidin-1-ylmethyl)aniline and its dihydrochloride salt should be confirmed by standard analytical techniques.

Predicted Mass Spectrometry Data:

-

2-(Pyrrolidin-1-ylmethyl)aniline (Free Base):

-

Molecular Formula: C₁₁H₁₆N₂

-

Monoisotopic Mass: 176.13 g/mol

-

Expected [M+H]⁺: 177.14[4]

-

Expected ¹H NMR (CDCl₃, 400 MHz) for 2-(Pyrrolidin-1-ylmethyl)aniline:

-

δ 7.10-7.20 (m, 2H, Ar-H)

-

δ 6.65-6.75 (m, 2H, Ar-H)

-

δ 4.0 (br s, 2H, -NH₂)

-

δ 3.70 (s, 2H, Ar-CH₂-N)

-

δ 2.50-2.60 (m, 4H, -N-(CH₂)₂)

-

δ 1.75-1.85 (m, 4H, -(CH₂)₂)

Expected ¹³C NMR (CDCl₃, 100 MHz) for 2-(Pyrrolidin-1-ylmethyl)aniline:

-

δ 146.0 (Ar-C-NH₂)

-

δ 130.0, 128.5 (Ar-CH)

-

δ 122.0 (Ar-C-CH₂)

-

δ 118.0, 116.0 (Ar-CH)

-

δ 58.0 (Ar-CH₂)

-

δ 54.0 (-N-(CH₂)₂)

-

δ 23.5 (-(CH₂)₂)

Upon formation of the dihydrochloride salt, significant downfield shifts of the protons adjacent to the nitrogen atoms are expected in the ¹H NMR spectrum due to protonation.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

2-Nitrobenzaldehyde: Harmful if swallowed. May cause skin and eye irritation.

-

Iron Powder: Flammable solid.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

-

Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[5]

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Causes skin and eye irritation.

-

1,2-Dichloroethane: Flammable liquid and vapor. Carcinogen. Toxic if swallowed, in contact with skin, or if inhaled.

Consult the Safety Data Sheet (SDS) for each reagent before use for detailed safety information.

Conclusion

The synthesis of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride via the reductive amination of 2-aminobenzaldehyde with pyrrolidine is a robust and efficient method. This guide provides a detailed, step-by-step protocol, along with the underlying chemical principles, to enable researchers to successfully synthesize this valuable building block. The use of sodium triacetoxyborohydride as the reducing agent ensures high selectivity and operational simplicity. Proper analytical characterization is crucial to confirm the identity and purity of the final product. By following the outlined procedures and adhering to strict safety protocols, this synthesis can be reliably performed in a laboratory setting.

References

Sources

Methodological & Application

Application Note: 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride in Medicinal Chemistry

Executive Summary

2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (CAS: 55727-59-8 for free base) is a high-value bidentate building block in medicinal chemistry. Structurally, it consists of a primary aniline positioned ortho to a benzylic pyrrolidine moiety. This specific geometry serves two critical functions in drug design:

-

Pharmacokinetic Optimization: The pyrrolidine ring (pKa ~9.5) ensures high aqueous solubility at physiological pH via protonation, addressing the "solubility wall" often encountered with lipophilic aromatic cores.

-

Receptor Interaction: The protonated pyrrolidine nitrogen acts as a robust hydrogen bond donor/cationic center, ideal for forming salt bridges with aspartate or glutamate residues in GPCR binding pockets (e.g., Dopamine, Histamine) or the solvent-exposed regions of Kinase domains.

This guide provides validated protocols for handling, free-basing, and incorporating this scaffold into bioactive small molecules, specifically focusing on amide coupling and urea formation.

Chemical Profile & Handling

| Property | Specification |

| Compound Name | 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride |

| Structure | Aniline ring with ortho-CH₂-N(Pyrrolidine) |

| Formula | C₁₁H₁₆N₂[1] · 2HCl |

| MW | 176.26 (Free Base) / ~249.18 (Dihydrochloride) |

| Appearance | Off-white to beige hygroscopic solid |

| Solubility | High in Water, MeOH, DMSO; Low in Et₂O, Hexanes |

| Acidity (pKa) | ~4.0 (Aniline NH₃⁺), ~9.5 (Pyrrolidine NH⁺) |

Storage & Stability: The dihydrochloride salt is hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation (darkening) upon air exposure; generate in situ or use immediately.

Application 1: The "Solubility Tail" Installation

Context: Many lead compounds fail due to poor solubility. Attaching this scaffold converts a lipophilic core into a water-soluble drug candidate without significantly altering the core's binding mode.

Protocol A: Controlled Free-Basing

Rationale: The commercial dihydrochloride salt is non-nucleophilic. To participate in acylation or metal-catalyzed coupling, the aniline nitrogen must be deprotonated. However, the pyrrolidine nitrogen is highly basic and will scavenge protons.

Reagents:

-

Starting Material: 2-(Pyrrolidin-1-ylmethyl)aniline[2] · 2HCl (1.0 eq)

-

Base: Saturated NaHCO₃ (aq) or 1N NaOH (careful pH control)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step:

-

Dissolution: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of water. The pH will be acidic (~pH 2-3).

-

Neutralization: Slowly add sat. NaHCO₃ while stirring until pH reaches ~10. Note: Using NaOH is faster but risks hydrolyzing sensitive groups if present; carbonate is gentler.

-

Extraction: Extract the aqueous layer 3x with DCM. The free base will partition into the organic layer.

-

Drying: Dry combined organics over anhydrous Na₂SO₄.

-

Concentration: Evaporate solvent in vacuo at <40°C.

-

Checkpoint: The product should be a pale yellow oil. If it turns dark brown, oxidation has occurred. Use immediately.

-

Application 2: Synthesis of GPCR Ligands (Urea/Amide Coupling)

Context: This scaffold is structurally homologous to the side chains of various antipsychotics and antihistamines. The aniline nitrogen is derivatized to link to a heteroaromatic core.

Protocol B: Nucleophilic Acylation (Amide Formation)

Mechanism: The primary aniline attacks an acid chloride or activated ester. The benzylic pyrrolidine remains unreactive due to steric bulk and its tertiary nature, provided the pH is controlled.

Workflow Diagram (Graphviz):

Figure 1: Critical workflow for converting the stable salt precursor into a bioactive ligand.

Experimental Procedure:

-

Preparation: Dissolve the freshly prepared free base (1.0 mmol) in anhydrous THF (5 mL).

-

Base Addition: Add Diisopropylethylamine (DIPEA) (1.2 mmol).

-

Expert Tip: Do not use excess strong base; the pyrrolidine acts as an internal proton sponge, but DIPEA ensures the equilibrium favors the neutral aniline.

-

-

Acylation: Cool to 0°C. Dropwise add the desired Acid Chloride (1.0 mmol) dissolved in THF.

-

Monitoring: Warm to RT and stir for 2-4 hours. Monitor by LC-MS.

-

Expected Mass: M+1 peak should correspond to Core_MW + 175.

-

-

Workup: Quench with water. Extract with EtOAc. Wash with brine.

-

Purification Note: Since the product contains a basic pyrrolidine, purification by Flash Chromatography usually requires an amine-modifier (e.g., 1% Triethylamine or NH₄OH) in the eluent (DCM/MeOH) to prevent streaking on silica.

-

Application 3: Kinase Inhibitor Design (Urea Linkage)

Context: Many kinase inhibitors (e.g., Sorafenib analogues) utilize a urea linkage. The 2-(pyrrolidin-1-ylmethyl)aniline moiety mimics the "solvent tail" seen in Type II inhibitors, where the pyrrolidine protrudes into the solvent channel.

Protocol C: Reaction with Isocyanates

-

Setup: Dissolve free base (1.0 mmol) in anhydrous Toluene or DCM.

-

Addition: Add the aryl isocyanate (1.0 mmol) at Room Temperature.

-

Catalysis: If reaction is sluggish, add 1-2 drops of TEA or heat to 60°C.

-

Precipitation: Often, the urea product precipitates out of non-polar solvents (Toluene/Hexane) due to the polarity of the urea bond, simplifying isolation.

-

Filtration: Filter the solid and wash with cold ether.

Structural Mechanism & Rationale

The "Ortho-Effect" in this molecule is subtle but powerful.

Figure 2: Mechanistic role of the scaffold in drug-target interactions. The aniline anchors the molecule, while the pyrrolidine engages in long-range electrostatic interactions.

References

-

PubChem Compound Summary. "2-(Pyrrolidin-1-ylmethyl)aniline." National Center for Biotechnology Information. Accessed Oct 2023. Link

-

Guazzelli, L., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2020.[3] Link (Contextual grounding on pyrrolidine utility).

-

BenchChem Application Notes. "Application of heterocyclic amines in Medicinal Chemistry." BenchChem, 2025. Link (General handling of benzylamine scaffolds).

-

Sigma-Aldrich Product Sheet. "2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride." Merck KGaA. Link (Physical properties verification).

Sources

- 1. 2-(pyrrolidin-1-ylmethyl)aniline (55727-59-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 2-(Pyrrolidin-1-ylmethyl)aniline | C11H16N2 | CID 264311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]

Application Note: In Vitro Profiling & Fragment Screening of 2-(Pyrrolidin-1-ylmethyl)aniline 2HCl

[1]

Compound ID: 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride CAS: 50591-59-8 (Free base: 55727-59-8) Molecular Weight: 249.18 g/mol (dihydrochloride salt) Primary Application: Fragment-Based Drug Discovery (FBDD), GPCR Ligand Synthesis, and Selectivity Profiling.[1]

Introduction & Mechanism of Utility

2-(Pyrrolidin-1-ylmethyl)aniline is a bifunctional pharmacophore containing a primary aromatic amine (aniline) and a tertiary aliphatic amine (pyrrolidine).[1]

-

Pharmacological Relevance: The pyrrolidine moiety often acts as a cationic "head group" at physiological pH, interacting with conserved Aspartate residues in aminergic GPCR binding pockets (e.g., Histamine, Dopamine, Opioid receptors).[1] The aniline group facilitates

- -

Therapeutic Areas: Neurological disorders, Allergy (H1 antagonism), and Dysmenorrhea (V1a antagonism).[1]

Structural Utility Diagram

The following diagram illustrates the compound's role as a scaffold for bioactive ligands.[1]

Figure 1: The central role of the 2-aminobenzyl-pyrrolidine scaffold in GPCR ligand design.

Material Preparation & Handling

The dihydrochloride salt form (2HCl) improves stability but significantly alters pH in unbuffered solutions.[1]

Stock Solution Protocol

Objective: Prepare a stable 50 mM stock solution for in vitro assays.

Protocol: Surface Plasmon Resonance (SPR) Fragment Screening

This protocol determines if the scaffold binds to a target protein (e.g., a purified GPCR or Enzyme) with low-to-moderate affinity (

Experimental Setup

| Parameter | Specification |

| Instrument | Biacore 8K or similar SPR system |

| Sensor Chip | CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins) |

| Running Buffer | HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[1]4) |

| Flow Rate | 30 |

| Temperature | 25°C |

Step-by-Step Workflow

-

Immobilization: Immobilize the target protein (Ligand) onto the sensor chip to a level of ~2000-4000 RU (high density is needed for small fragments).[1]

-

Sample Preparation:

-

Dilute the 50 mM DMSO stock into Running Buffer to generate a concentration series: 0, 10, 50, 100, 250, 500

M. -

DMSO Matching: Ensure all samples and the running buffer have the exact same DMSO concentration (e.g., 1% or 2%) to avoid bulk refractive index errors.[1]

-

-

Injection Cycle:

-

Data Analysis:

Protocol: In-Plate "Click" Derivatization (Library Synthesis)

Since the aniline group is reactive, this compound is ideal for in situ library generation to probe binding pockets dynamically.[1]

Objective: React 2-(Pyrrolidin-1-ylmethyl)aniline with a panel of aldehydes to form Schiff bases (or reduced amines) directly in the assay plate, testing for enhanced biological activity.

Workflow Diagram

Figure 2: Workflow for rapid derivatization and screening.

Method

-

Plate Setup: Use a 96-well polypropylene plate.

-

Reaction Mix:

-

Reduction (Optional but Recommended):

-

Add 10

L of Sodium Cyanoborohydride (NaBH -

Incubate overnight.

-

-

Screening: Dilute the reaction mixture 1:1000 into assay buffer and transfer to a cell-based assay plate (e.g., H1 receptor Calcium Flux assay) to identify "hits" that are more potent than the parent scaffold.[1]

Cytotoxicity Profiling (Safety Control)

Before assuming specific receptor activity, ensure the scaffold is not non-specifically toxic.[1]

References

-

PubChem. (2024).[1][2] Compound Summary: 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride.[1][2][3] National Library of Medicine.[1] Retrieved from [Link][1]

-

Google Patents. (2003).[1] Triazole derivatives as vasopressin antagonists (Patent NL1027833C2).[1] Retrieved from

-

Guazzelli, L., et al. (2019).[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules, 24(15). (Contextual grounding for pyrrolidine scaffolds). Retrieved from [Link]

Sources

- 1. NL1027833C2 - Compounds useful in therapy. - Google Patents [patents.google.com]

- 2. 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride | C11H18Cl2N2 | CID 53407662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 50591-59-8 | 2-PYRROLIDIN-1-YLMETHYL-ANILINE DIHYDROCHLORIDE | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

Troubleshooting & Optimization

2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride stability issues in solution

[1]

Welcome to the Advanced Technical Support Hub. This guide addresses the stability, solubility, and handling of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride (CAS: 55727-59-8 [free base ref]).[1] As a bifunctional building block containing both an electron-rich aniline and a basic pyrrolidine, this compound presents unique challenges regarding oxidative degradation and pH-dependent solubility.[1]

Part 1: Critical Solubility & Solution Dynamics

The "Dissolution Paradox"

Users often report that the dihydrochloride salt dissolves readily in water but precipitates or "oils out" when added to physiological buffers (PBS, pH 7.4).[1] This is a classic manifestation of pKa-dependent speciation.[1]

The Science:

-

Aniline Nitrogen (

): pKa -

Pyrrolidine Nitrogen (

): pKa -

The Conflict: While the pyrrolidinium cation aids solubility, the neutral aniline moiety increases lipophilicity.[1] In high-salt buffers (like 10X PBS), the "common ion effect" (Cl⁻) combined with the hydrophobic aniline ring can force the semi-salt out of solution.[1]

Troubleshooting Guide: Getting it into Solution

| Symptom | Probable Cause | Corrective Action |

| Precipitation in PBS | pH > 5.0 causes aniline deprotonation; Ionic strength reduces solubility.[1] | Protocol A: Dissolve in pure water or 0.1 M HCl first (Stock), then dilute into buffer. |

| Oily droplets at bottom | "Oiling out" of the free base at high concentrations. | Sonication will not work. Add DMSO (up to 5-10%) as a co-solvent before adding buffer.[1] |

| Acidic Stock Solution | The 2HCl salt releases 2 equivalents of H⁺. | Do not add directly to cell culture.[1] Neutralize with equimolar NaOH or use a high-capacity buffer (e.g., HEPES).[1] |

Visual Workflow: Solubility Decision Tree

Figure 1: Decision matrix for solubilization based on concentration and target application to prevent 'oiling out'.

Part 2: Oxidative Stability (The "Browning" Effect)[1]

Mechanism of Degradation

The most common complaint is the solution turning pink, brown, or black over time.[1] Cause: Auto-oxidation of the electron-rich aniline ring.[1]

-

Radical Formation: Light or trace metals catalyze the formation of an anilinyl radical.[1]

-

Dimerization: Two radicals couple to form azo-linkages or phenazine-like structures.[1]

-

Ortho-Effect: The ortho-pyrrolidinylmethyl group provides steric bulk but also potential for intramolecular hydrogen bonding, which can stabilize certain oxidation intermediates, accelerating color change compared to unsubstituted aniline.[1]

Stability FAQ

Q: My stock solution turned light pink after 2 days at 4°C. Is it usable?

-

A: Use with Caution. The color indicates the formation of trace quinoid or azo impurities (

).[1] For precise

Q: Can I use water as a solvent for long-term storage?

-

A: Yes, but only if acidified. The 2HCl salt in water (pH ~1-2) is relatively stable because the protonated aniline ammonium species (

) is electron-poor and resistant to oxidation.[1] Oxidation happens rapidly at neutral/basic pH where the free amine (

Visual Workflow: Oxidative Degradation Pathway

Figure 2: The oxidative cascade.[1] Note that stability is maximized in the salt form (green) and compromised in the free base form (yellow).[1]

Part 3: Recommended Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Stock Solution

Use this for long-term storage (up to 3 months).

-

Weighing: Weigh the dihydrochloride salt rapidly. The salt is hygroscopic ; prolonged exposure to air will result in water uptake, altering the effective molecular weight.[1]

-

Solvent: Use 0.1 M HCl or Anhydrous DMSO .

-

Degassing: Sparge the solvent with Argon or Nitrogen for 5 minutes before adding the solid.

-

Storage: Aliquot into light-tight (amber) vials. Store at -20°C .

Protocol B: Neutralization for Cell Culture

Use this immediately before application.[1]

-

Thaw the 50 mM stock (in 0.1 M HCl).

-

Prepare your culture medium (e.g., DMEM + 10% FBS).[1]

-

Do not add the stock directly to the cells.

-

Intermediate Step: Dilute the stock 1:10 into a high-capacity buffer (e.g., 100 mM HEPES, pH 7.5) to neutralize the acidity.[1]

-

Add this neutralized intermediate to the cell culture well.[1]

-

Reasoning: Direct addition of the acidic stock creates a localized "acid shock" zone that can kill cells before the medium buffers it.

-

References

Avoiding artifacts in 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride experiments

Welcome to the technical support center for 2-(Pyrrolidin-1-ylmethyl)aniline Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments. My aim is to combine established chemical principles with practical, field-tested insights to help you anticipate and resolve challenges.

I. Troubleshooting Guide: Diagnosing and Resolving Experimental Artifacts

This section addresses specific issues that may arise during the handling and use of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride, providing potential causes and actionable solutions.

Issue 1: Sample Discoloration (Yellow, Brown, or Dark Green)

-

Question: My initially off-white or light-colored solid/solution of 2-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride has developed a yellow, brown, or even dark green tint. What is causing this, and how can I fix it?

-

Answer: This discoloration is a classic indicator of oxidation of the aniline moiety.[1][2] While the dihydrochloride salt form significantly enhances stability by protonating the anilino nitrogen and making it less susceptible to oxidation compared to the free base, gradual air oxidation can still occur over time, especially with exposure to light and atmospheric oxygen.[1][3][4][5] The colored impurities are typically complex, self-condensation products often referred to as aniline blacks, or simpler oxidized species like quinone-imine structures.[2][6]

-

Causality: The electron-donating nature of the amino group makes the aromatic ring highly susceptible to oxidation.[1] Even in the salt form, there can be a minute equilibrium concentration of the free base, which is readily oxidized. This process can be accelerated by the presence of trace metal ions.[1]

-

Solution Workflow:

-

Inert Atmosphere Handling: For all sensitive experiments, handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]

-

Solvent Degassing: Use degassed solvents for preparing solutions. Solvents can be degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

-